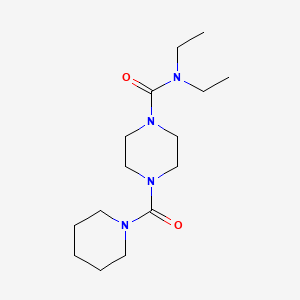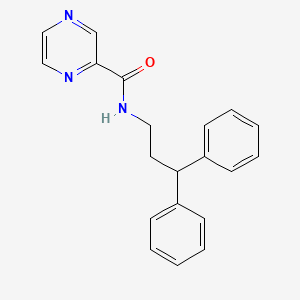
N-(3,3-diphenylpropyl)pyrazine-2-carboxamide
Descripción general
Descripción
N-(3,3-diphenylpropyl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C20H19N3O and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3,3-diphenylpropyl)-2-pyrazinecarboxamide is 317.152812238 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-(3,3-diphenylpropyl)-2-pyrazinecarboxamide and related compounds have been synthesized and characterized for various applications in scientific research. The synthesis techniques involve innovative approaches such as oxidative C-C/N-N bond formation cascades, highlighting their significance in developing biologically active compounds like anti-inflammatory drugs and insecticides (Neumann, Suri, & Glorius, 2010). Additionally, structural and spectroscopic studies, such as those conducted on europium complexes with N-(diphenylphosphoryl)pyrazine-2-carboxamide, provide insights into the energetic and structural characteristics that influence ligand-to-metal energy transfer and luminescence efficiency, indicating their potential in materials science (Pham, Trush, Amirkhanov, & Gawryszewska, 2017).
Antimicrobial and Antifungal Activity
Research into the antimicrobial and antifungal activities of pyrazine derivatives, including those structurally related to N-(3,3-diphenylpropyl)-2-pyrazinecarboxamide, has demonstrated their effectiveness against a range of pathogens. For example, studies have reported the synthesis of pyrazole derivatives and their evaluation for antimicrobial activity, showcasing their potential in addressing microbial resistance issues (Sharshira & Hamada, 2012; Bouz et al., 2019).
Nonlinear Optical Properties
Studies have explored the integration of pyrazine segments with other molecular units to synthesize novel organic conjugated molecules. These molecules exhibit reversible acidochromism in response to protonation and deprotonation, and their nonlinear optical (NLO) properties have been investigated, revealing potential applications in optical switching and materials science (Xu et al., 2015).
Corrosion Inhibition
Theoretical studies on pyrazine derivatives have evaluated their performance as corrosion inhibitors. By investigating the adsorption properties and global reactivity parameters, researchers have highlighted the potential of these compounds in protecting steel against corrosion, indicating their applicability in industrial and engineering contexts (Obot & Gasem, 2014).
Mecanismo De Acción
Target of Action
Similar compounds such as difenoxin and Fendiline target opioid receptors in the intestine and L-type calcium channels respectively. These targets play crucial roles in controlling peristalsis and vasodilation .
Mode of Action
Difenoxin, a related compound, acts as an antidiarrheal by activating peripheral opioid receptors in the small intestine, thereby inhibiting peristalsis .
Biochemical Pathways
Related compounds like difenoxin influence the homeostasis of polyunsaturated fatty acids and related byproducts . This homeostasis may have an effect on immune signaling .
Pharmacokinetics
It is soluble in dmso , which may impact its absorption and distribution in the body.
Action Environment
The compound’s solubility in dmso suggests that the solvent environment could potentially influence its action.
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3,3-diphenylpropyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c24-20(19-15-21-13-14-22-19)23-12-11-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13-15,18H,11-12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOIQGYMSCDUSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=NC=CN=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-chlorophenyl)sulfonyl]-3-(5-ethyl-2-thienyl)acrylonitrile](/img/structure/B4630931.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-chloro-3-pyridinyl)-2-furamide](/img/structure/B4630935.png)
![6-Methyl-2-{[(4-propylpiperazin-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4630939.png)
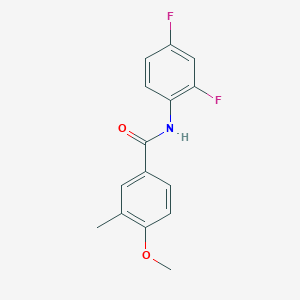
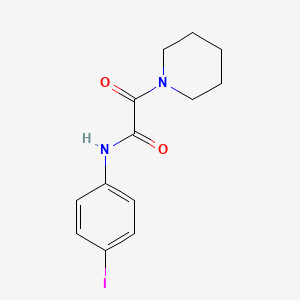
![N-[2-(2-methylphenoxy)ethyl]-1-naphthamide](/img/structure/B4630955.png)
![2-[2-bromo-4-[(E)-[1-(3-chloro-2-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B4630971.png)
![2-(3,4-dimethylphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methylquinoline](/img/structure/B4630975.png)
![2-methyl-N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-3-furamide](/img/structure/B4630982.png)

![N-(2,4-difluorophenyl)-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B4630987.png)
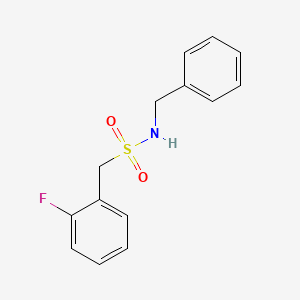
![ethyl 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B4630996.png)
